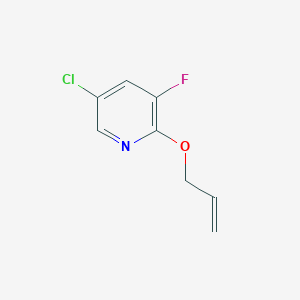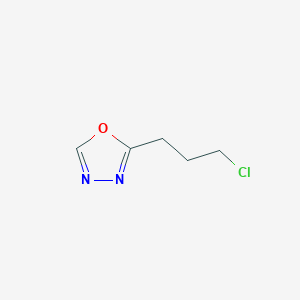
2-(3-Chloropropyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthetic Methods
A study by Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene. This eco-friendly protocol is distinguished by its high yields, simplicity in purification, use of water as a reaction medium, energy efficiency, and the absence of catalysts, showcasing an innovative approach to synthesizing oxadiazole derivatives with minimal environmental impact Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong (2015). RSC Advances.
Anticancer Applications
Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) serves as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound, through a cell-based chemical genetics approach, opens up new avenues for anticancer agent discovery, highlighting the potential of oxadiazole derivatives in therapeutic applications Zhang, Han-Zhong, et al. (2005). Journal of Medicinal Chemistry.
Insecticidal and Herbicidal Activities
Shi et al. (2001) synthesized new 2,5-disubstituted-1,3,4-oxadiazoles and evaluated them for insect growth regulatory activity against armyworm larvae. Two compounds exhibited notable insecticidal activities, indicating the utility of oxadiazole derivatives in developing new agrochemicals Shi, W., Qian, X., Zhang, R., & Song, G. (2001). Journal of Agricultural and Food Chemistry.
Luminescence Properties
Parra et al. (2006) reported on the synthesis and liquid crystalline properties of new series of 1,2,4- and 1,3,4-oxadiazole derivatives. Their study emphasized the significant luminescence properties of these compounds, suggesting their applicability in material science and optical devices Parra, M., et al. (2006). Liquid Crystals.
Antibacterial and Antifungal Activities
Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities. Their findings demonstrated notable antibacterial and antifungal properties, particularly against Staphylococcus aureus and Escherichia coli, underscoring the potential of oxadiazole compounds in addressing infectious diseases Jafari, E., et al. (2017). Research in Pharmaceutical Sciences.
Propriétés
IUPAC Name |
2-(3-chloropropyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPMDURBLPFQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
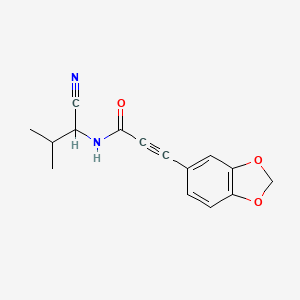
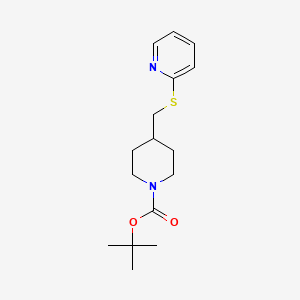
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)
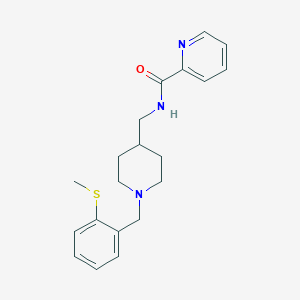
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)

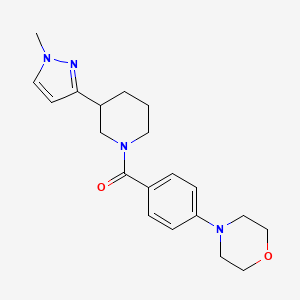
![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)
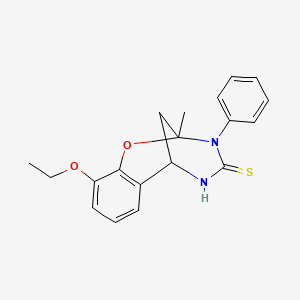
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)
